C3 Ceramide
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Overview
Description
C3 Ceramide: , also known as N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]propanamide, is a synthetic analog of natural ceramides. Ceramides are a class of sphingolipids that play a crucial role in cellular signaling and maintaining the structural integrity of cell membranes. They are widely studied for their involvement in various biological processes, including cell differentiation, proliferation, and apoptosis.
Mechanism of Action
Target of Action
C3 Ceramide primarily targets ceramide synthases (CerS), which are central enzymes required for the de novo synthesis of ceramides and other sphingolipids . Ceramide synthases catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family . CerS1 attaches C18 fatty acyl CoA to the sphingoid base .
Mode of Action
This compound interacts with its targets by inhibiting insulin signaling or inducing mitochondrial fragmentation . It promotes Akt dephosphorylation via protein phosphatase 2A and prevents Akt translocation via another putative target, PKCζ .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in activating cell death signals initiated by cytokines, chemotherapeutic agents, and ionizing radiation . Ceramide-mediated cell signaling contributes to cell cycle arrest, terminal cell differentiation, and apoptosis . Dysfunctional metabolism of ceramide may contribute to multidrug resistance .
Pharmacokinetics (ADME Properties)
The pharmacokinetics of this compound, like other drug molecules, involves absorption, distribution, metabolism, and excretion (ADME). In general, drug likeness parameters are important indicators of a molecule’s suitable ADME properties .
Result of Action
This compound has profound molecular and cellular effects. It serves as a lipid modulator to regulate cellular functions, including cell cycle arrest, differentiation, and apoptosis . Changes in ceramide metabolism can cause certain diseases . Ceramide is a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression .
Action Environment
The action of this compound can be influenced by various environmental factors such as stress and diet . For example, in the skin, delivering topical ceramides in balanced and optimal combination with cholesterol and free fatty acids—while supporting and boosting the endogenous biosynthesis of ceramides using ingredients such as niacinamide and lactic acid—helps relieve symptoms of atopic diseases .
Biochemical Analysis
Biochemical Properties
C3 Ceramide interacts with several enzymes, proteins, and other biomolecules, affecting the biophysical properties of biological membranes . It has been implicated in multiple diseases, including cancer, neurodegenerative, and metabolic diseases . The structural features of this compound, such as its high hydrophobicity and ability to establish a strong H-bond network, are responsible for changes in the biophysical properties of biological membranes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by modifying intracellular signaling pathways, slowing anabolism, and ensuring that catabolism ensues . These actions of this compound have important implications for diseases associated with obesity, such as diabetes and cardiovascular disease .
Molecular Mechanism
The molecular mechanism of this compound involves a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that alteration of ceramide signaling may contribute to the pathophysiology of certain diseases .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can be affected .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: C3 Ceramide can be synthesized through several chemical routes. One common method involves the condensation of sphingosine with a fatty acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. The process may include steps such as extraction, purification, and crystallization to obtain high-purity ceramide. Advanced methods like supercritical fluid extraction and chromatography are also employed to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: C3 Ceramide undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate, a bioactive lipid involved in cellular signaling.
Reduction: Reduction of ceramides can lead to the formation of dihydroceramides, which have distinct biological functions.
Substitution: Ceramides can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in organic solvents.
Substitution: Various nucleophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Ceramide-1-phosphate: Formed through oxidation.
Dihydroceramides: Formed through reduction.
Substituted ceramides: Formed through substitution reactions.
Scientific Research Applications
C3 Ceramide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of ceramides.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell behavior.
Medicine: Explored for its potential therapeutic applications in treating skin disorders, cancer, and neurodegenerative diseases.
Industry: Utilized in the formulation of skincare products due to its ability to restore the skin barrier function
Comparison with Similar Compounds
C3 Ceramide is unique compared to other ceramides due to its specific structure and biological activity. Similar compounds include:
C2 Ceramide: A shorter-chain analog with similar biological functions but different potency.
C6 Ceramide: A longer-chain analog with distinct effects on cellular signaling pathways.
Ceramide-1-phosphate: A phosphorylated derivative with unique roles in inflammation and cell migration
This compound stands out for its ability to selectively modulate specific signaling pathways, making it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)19(18-23)22-21(25)4-2/h16-17,19-20,23-24H,3-15,18H2,1-2H3,(H,22,25)/b17-16+/t19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWDUUZCKNDXDD-YIVRLKKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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